molecular formula C16H16N2OS2 B2500554 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1324278-42-3

2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2500554
CAS RN: 1324278-42-3
M. Wt: 316.44
InChI Key: VWPPFUFRSHULTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one”:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa . This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections.

Antitubercular Agents

Studies have demonstrated that thieno[3,2-d]pyrimidin-4-one derivatives possess antitubercular properties. Compounds similar to 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one have been screened against Mycobacterium tuberculosis and Mycobacterium bovis, showing significant activity . This suggests potential for developing new treatments for tuberculosis.

Anticancer Properties

Thieno[3,2-d]pyrimidin-4-one derivatives have been explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways. Research has shown that these derivatives can be effective against various cancer cell lines, making them potential candidates for anticancer drug development .

Anti-inflammatory Agents

The compound has also been studied for its anti-inflammatory properties. Thieno[3,2-d]pyrimidin-4-one derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant for developing new treatments for inflammatory diseases such as arthritis .

Antioxidant Activity

Research has indicated that thieno[3,2-d]pyrimidin-4-one derivatives possess antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This application is significant for developing therapies to prevent or treat diseases associated with oxidative damage, such as neurodegenerative disorders .

Central Nervous System Disorders

Derivatives of thieno[3,2-d]pyrimidin-4-one have been investigated for their potential in treating central nervous system (CNS) disorders. These compounds can modulate GABA receptors, which are crucial for maintaining the balance of excitatory and inhibitory signals in the brain. This makes them potential candidates for treating conditions like epilepsy and anxiety .

Analgesic Properties

The compound has shown promise as an analgesic agent. Thieno[3,2-d]pyrimidin-4-one derivatives can alleviate pain by interacting with specific receptors in the nervous system. This application is particularly relevant for developing new pain management therapies .

Antifungal Activity

In addition to antibacterial properties, thieno[3,2-d]pyrimidin-4-one derivatives have also demonstrated antifungal activity. These compounds can inhibit the growth of various fungal strains, making them potential candidates for developing new antifungal medications .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPPFUFRSHULTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

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